molecular formula C17H25N3O B11801549 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11801549
M. Wt: 287.4 g/mol
InChI Key: HMRGLXUTXFYQLK-UHFFFAOYSA-N
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Description

1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the piperidine and pyrrolidine moieties. The key steps include:

Chemical Reactions Analysis

1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyridine or piperidine rings.

    Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures

Scientific Research Applications

1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

1-[2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H25N3O/c1-13-11-15(16-7-6-10-20(16)14(2)21)12-18-17(13)19-8-4-3-5-9-19/h11-12,16H,3-10H2,1-2H3

InChI Key

HMRGLXUTXFYQLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C3CCCN3C(=O)C

Origin of Product

United States

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